6-Ethylpyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine and belongs to the class of carboxylic acids. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethylpyridine-3-carboxylic acid hydrochloride is synthesized by reacting ethyl 3-oxobutanoate with hydrazine hydrate in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. The compound is further purified using chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is often produced in bulk quantities and undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Ethylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Ethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 6-Ethylpyridine-3-carboxylic acid hydrochloride is still under investigation. it is known to interact with various molecular targets and pathways. The compound exhibits anti-inflammatory and analgesic properties, potentially through the inhibition of specific enzymes and receptors involved in inflammatory processes. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A similar compound with a carboxylic acid group attached to the pyridine ring.
6-Methylpyridine-3-carboxylic acid: Another derivative of pyridine with a methyl group instead of an ethyl group.
Uniqueness
6-Ethylpyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its mild reaction conditions and easy availability make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
6-ethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |
InChI Key |
WLFIJAMUTRZJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.